molecular formula C8H5BrN2S B8498592 2-Bromo-6-(1,3-thiazol-5-yl)pyridine

2-Bromo-6-(1,3-thiazol-5-yl)pyridine

Cat. No. B8498592
M. Wt: 241.11 g/mol
InChI Key: CHJUNLYPXAEBBX-UHFFFAOYSA-N
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Description

2-Bromo-6-(1,3-thiazol-5-yl)pyridine is a useful research compound. Its molecular formula is C8H5BrN2S and its molecular weight is 241.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-6-(1,3-thiazol-5-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-(1,3-thiazol-5-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Bromo-6-(1,3-thiazol-5-yl)pyridine

Molecular Formula

C8H5BrN2S

Molecular Weight

241.11 g/mol

IUPAC Name

5-(6-bromopyridin-2-yl)-1,3-thiazole

InChI

InChI=1S/C8H5BrN2S/c9-8-3-1-2-6(11-8)7-4-10-5-12-7/h1-5H

InChI Key

CHJUNLYPXAEBBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=CN=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 2,6-dibromopyridine (11.13 g, 47.0 mmol), pivalic acid (0.545 mL, 4.70 mmol), potassium carbonate (6.49 g, 47.0 mmol) in N,N-dimethylacetamide (45 mL) was deoxygenated by bubbling argon through it for 20 minutes. Thiazole (1.681 mL, 23.49 mmol) and tetrakis(triphenylphosphine)palladium(0) (1.086 g, 0.940 mmol) were added, the flask was sealed, and the reaction mixture was heated to 115° C. for 18 hours. The reaction mixture was cooled to room temperature and then diluted with water (50 mL), ethyl acetate (50 mL), and diethyl ether (50 mL). The layers were separated and then the organic layer was washed with water (2×50 mL), saturated aqueous sodium bicarbonate solution (25 mL), and brine (50 mL) The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by chromatography on silica gel (10-60% ethyl acetate/hexanes) to provide 2-bromo-6-(1,3-thiazol-5-yl)pyridine. MS ESI calc'd. for C8H5BrN2S [M+H]+ 241 and 243. found 241 and 243. 1H NMR (500 MHz, DMSO-d6) δ 9.19 (s, 1H), 8.64 (s, 1H), 8.06 (d, J=7.6 Hz, 1H), 7.83 (t, J=7.8 Hz, 1H), 7.58 (d, J=7.8 Hz, 1H).
Quantity
11.13 g
Type
reactant
Reaction Step One
Quantity
0.545 mL
Type
reactant
Reaction Step One
Quantity
6.49 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
1.681 mL
Type
reactant
Reaction Step Two
Quantity
1.086 g
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

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